

# Z-Asp-OH Analogs: A Comparative Guide to Protease Cross-Reactivity

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## Compound of Interest

Compound Name: Z-Asp-OH

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The inhibition of specific proteases is a critical aspect of apoptosis research and the development of targeted therapeutics. Aspartate-specific cysteine proteases, particularly caspases, are key players in the programmed cell death pathway. **Z-Asp-OH** (N-benzyloxycarbonyl-aspartic acid) serves as a foundational structure for a class of inhibitors targeting these enzymes. However, the cross-reactivity of these inhibitors with other proteases is a significant consideration for experimental accuracy and therapeutic specificity. This guide provides a comparative analysis of the cross-reactivity of **Z-Asp-OH**-based inhibitors, with a focus on caspases and other relevant protease families such as cathepsins and calpains.

## Quantitative Comparison of Inhibitor Activity

The inhibitory potential of **Z-Asp-OH** analogs is typically quantified by their half-maximal inhibitory concentration (IC<sub>50</sub>) or their inhibition constant (K<sub>i</sub>). The following table summarizes the available data for Z-Asp-CH<sub>2</sub>-DCB, an irreversible, cell-permeable, broad-spectrum caspase inhibitor derived from **Z-Asp-OH**.

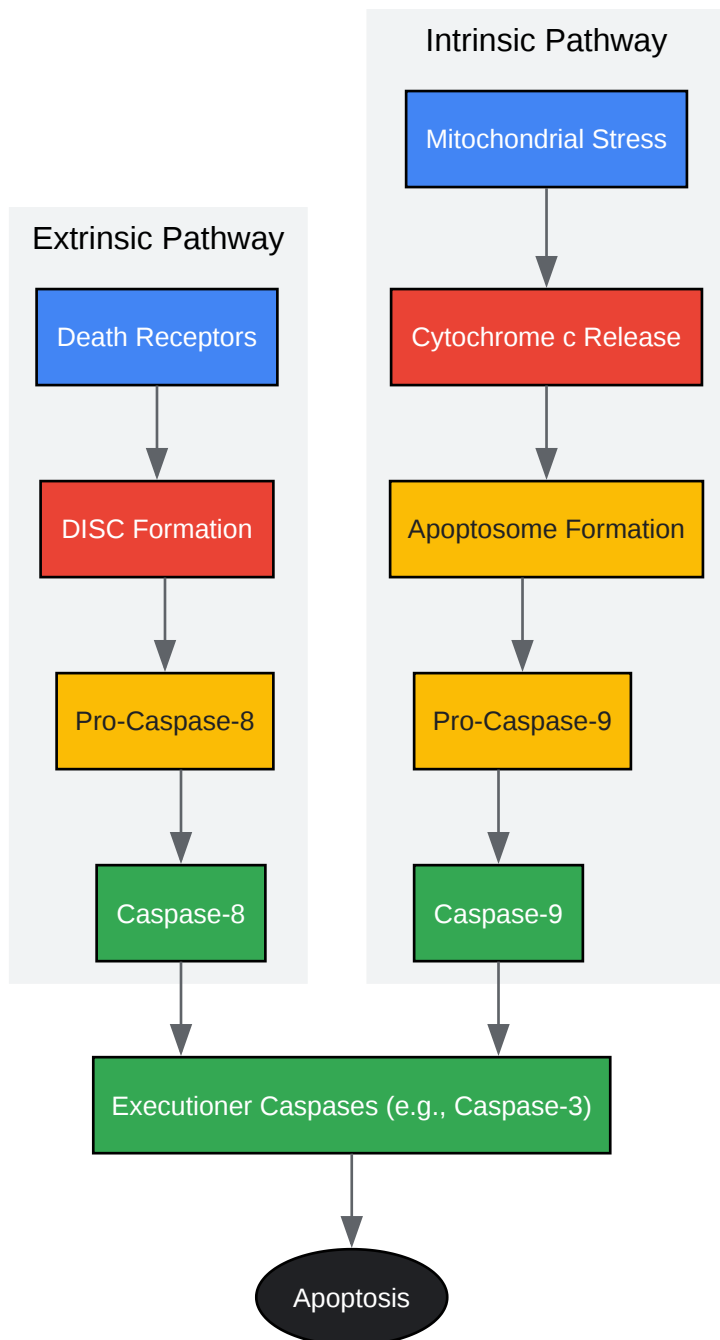
Inhibitor	Target Protease	IC <sub>50</sub> Value (μM)
Z-Asp-CH <sub>2</sub> -DCB	Caspase-3	1.1[1]
Caspase-6	4.1[1]	

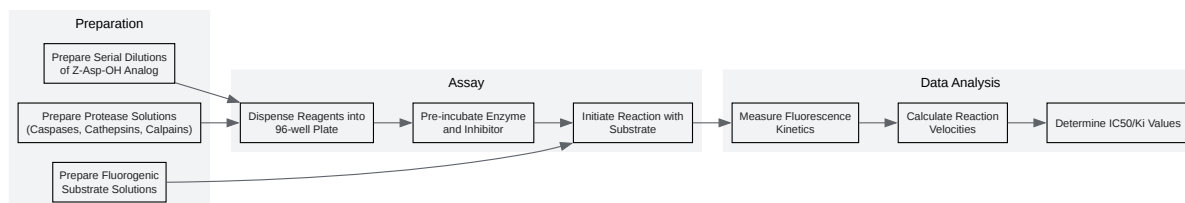
Note: Lower IC50 values indicate greater potency. Data for cross-reactivity with other protease families for this specific compound is limited in publicly available literature. However, studies on structurally related Z-protected peptide inhibitors provide insights into potential off-target effects. For instance, the commonly used caspase-3 inhibitor Z-DEVD-FMK has been shown to inhibit calpain activity[2][3]. Furthermore, the pan-caspase inhibitor zVAD-fmk is known to inhibit other cysteine proteases, including cathepsins and calpains[4].

## Signaling Pathway Context: Apoptosis

Caspases are central to the execution of apoptosis, which proceeds through two primary signaling pathways: the extrinsic and intrinsic pathways. Understanding these pathways is crucial for interpreting the effects of caspase inhibitors.

## Apoptosis Signaling Pathways





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## References

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